molecular formula C12H15F2N B13223720 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine

Cat. No.: B13223720
M. Wt: 211.25 g/mol
InChI Key: NMSDTELWFXWROE-UHFFFAOYSA-N
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Description

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H15F2N It is a fluorinated piperidine derivative, which means it contains a piperidine ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine substituents, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14F2NC_{12}H_{14}F_2N, with a molecular weight of approximately 221.24 g/mol. The structure features a piperidine ring substituted with two fluorine atoms and a methyl group on the phenyl ring, which may enhance lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of fluorine atoms may enhance binding affinity and selectivity towards specific receptors.

Potential Targets

  • Dopaminergic Receptors : Studies suggest that compounds with similar structures exhibit affinity for dopamine receptors, potentially influencing mood and motor control.
  • Serotonergic Receptors : The compound may also interact with serotonin receptors, which are crucial for regulating mood, anxiety, and cognition.

Antidepressant Effects

Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in vitro. In cellular models of neurodegeneration, this compound demonstrated the ability to inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have indicated that piperidine derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Research Findings and Case Studies

Several studies highlight the biological activity of similar piperidine derivatives:

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry reported that certain piperidine analogs exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonergic activity .
  • Neuroprotection : Research demonstrated that piperidine derivatives could protect against glutamate-induced toxicity in neuronal cultures, indicating a potential mechanism for neuroprotection .
  • Antimicrobial Efficacy : A comparative analysis showed that piperidine compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 µg/mL .

Data Table: Biological Activities of Piperidine Derivatives

Biological ActivityCompound TypeObserved EffectsReference
AntidepressantPiperidine DerivativeIncreased serotonin levels
NeuroprotectivePiperidine AnalogInhibition of neuronal apoptosis
AntimicrobialPiperidine CompoundMIC values against various bacteria

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H15F2N/c1-9-6-10(8-11(13)7-9)12(14)2-4-15-5-3-12/h6-8,15H,2-5H2,1H3

InChI Key

NMSDTELWFXWROE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCNCC2)F

Origin of Product

United States

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